molecular formula C23H15Cl3N2OS B2504379 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide CAS No. 339277-92-8

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2504379
CAS No.: 339277-92-8
M. Wt: 473.8
InChI Key: ORJVTOAQJBLCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 4-chlorobenzaldehyde, phenyl isothiocyanate, and α-bromoacetophenone in the presence of a base can yield the thiazole ring. Subsequent reactions with 3,4-dichloroaniline and acetic anhydride can introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying thiazole chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a subject of interest in biological research.

    Medicine: Its pharmacological potential is explored for developing new therapeutic agents targeting various diseases.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-chlorophenyl)acetamide
  • 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide
  • 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,5-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide lies in its specific substitution pattern on the thiazole ring and the aromatic rings. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. The presence of multiple chlorine atoms and the specific arrangement of substituents can influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2OS/c24-16-8-6-15(7-9-16)23-28-22(14-4-2-1-3-5-14)20(30-23)13-21(29)27-17-10-11-18(25)19(26)12-17/h1-12H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJVTOAQJBLCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.